Retained Inhibitory Activity Against Insecticide-Resistant F348Y Mutant AChE Compared to Conventional Insecticides
AE027 demonstrates a quantifiable advantage over conventional AChE inhibitors by retaining activity against the F348Y resistance mutation in *Cimex lectularius* AChE. While the sensitivity of F348Y-carrying AChE to a panel of organophosphates and carbamates decreases by orders of 10- to more than 100-fold [1], AE027 exhibits an IC50 of 43 μM against the F348Y mutant compared to 10 μM against the wild-type (WT) enzyme [2]. This represents a less than 5-fold shift in potency, starkly contrasting with the >10-fold loss of sensitivity seen with common insecticides.
| Evidence Dimension | Inhibitory Activity (IC50) on AChE Enzymes |
|---|---|
| Target Compound Data | WT AChE: 10 μM; F348Y Mutant AChE: 43 μM |
| Comparator Or Baseline | Conventional AChE inhibitors (organophosphates/carbamates): Sensitivity of F348Y-carrying AChE decreases by 10- to >100-fold. |
| Quantified Difference | AE027 shows a 4.3-fold decrease in potency against F348Y mutant, compared to a 10- to >100-fold decrease for conventional insecticides. |
| Conditions | In vitro inhibition assay on purified, heterologously expressed C. lectularius AChE. |
Why This Matters
This quantifiable resilience to a known resistance mechanism makes AE027 a critical tool for studying and potentially circumventing insecticide resistance in pest control research.
- [1] Komagata, O., et al. (2021). Common substitution mutation F348Y of acetylcholinesterase gene contributes to organophosphate and carbamate resistance in Cimex lectularius and C. hemipterus. Insect Biochemistry and Molecular Biology, 137, 103637. View Source
- [2] Qin, J., et al. (2024). Identification of a Novel Inhibitor of Cimex lectularius Acetylcholinesterase. Journal of Agricultural and Food Chemistry, 72(22), 12498-12507. View Source
